molecular formula C19H16N2O3 B5232802 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5232802
M. Wt: 320.3 g/mol
InChI Key: BXWXEMBYDVRTPJ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a chemical compound with potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods, and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cellular processes. It has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and dihydrofolate reductase, an enzyme involved in folate metabolism. 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the replication of HIV-1 and herpes simplex virus type 1. In addition, 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce DNA damage and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high purity and yield, and its unique biochemical and physiological effects. However, there are some limitations to its use, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential drug candidate for the treatment of cancer and viral infections. Another area of interest is the investigation of 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe for the detection of DNA and RNA. Further research is also needed to fully understand the mechanism of action of 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential toxicity.
Conclusion:
In conclusion, 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has potential applications in scientific research. It has been synthesized using various methods and has been found to have unique biochemical and physiological effects. 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential as a drug candidate for the treatment of cancer and viral infections, and as a fluorescent probe for the detection of DNA and RNA. Further research is needed to fully understand the mechanism of action of 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential toxicity.

Synthesis Methods

5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the condensation of 4-methylbenzaldehyde with 3-methyl-2-butanone, followed by cyclization with urea in the presence of acetic anhydride. Another method involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization with urea in the presence of acetic anhydride. Both methods have been found to yield 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with high purity and yield.

Scientific Research Applications

5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities, and has been investigated as a potential drug candidate for the treatment of various diseases. 5-(3-methylbenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as a fluorescent probe for the detection of DNA and RNA.

properties

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-6-8-15(9-7-12)21-18(23)16(17(22)20-19(21)24)11-14-5-3-4-13(2)10-14/h3-11H,1-2H3,(H,20,22,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWXEMBYDVRTPJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC(=C3)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC(=C3)C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-methylphenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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